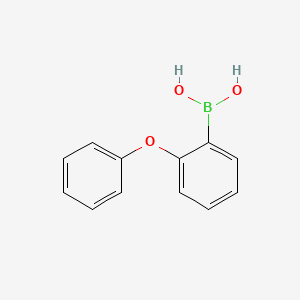

2-Phenoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOWPOFIQZSVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378551 | |

| Record name | 2-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108238-09-1 | |

| Record name | 2-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenoxyphenylboronic Acid

Abstract

2-Phenoxyphenylboronic acid is a versatile biaryl building block crucial for the synthesis of complex organic molecules in medicinal chemistry and materials science.[1][2] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds.[3][4][5] This guide provides a comprehensive overview of a field-proven synthetic protocol for this compound, detailing the underlying chemical principles. Furthermore, it establishes a rigorous, self-validating framework for the structural and purity characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important synthetic intermediate.

Introduction: The Significance of this compound

Boronic acids, and their derivatives, have become indispensable tools in modern organic synthesis.[6] First synthesized in 1860, their stability, low toxicity, and versatile reactivity make them ideal intermediates.[6] In the context of drug discovery, the boronic acid functional group can impart unique physicochemical properties and has been successfully incorporated into approved drugs like bortezomib (Velcade®).[6]

This compound (CAS No. 108238-09-1) belongs to the class of arylboronic acids and serves as a key reactant for synthesizing molecules with a diphenyl ether core, a scaffold present in numerous biologically active compounds.[2][7] Its application extends to the preparation of pharmacologically relevant molecules and advanced materials, making a reliable synthesis and robust characterization protocol essential for any research and development program.[2][8]

Synthesis of this compound

The synthesis of arylboronic acids can be achieved through several established methods, including the coupling of aryl halides with diboronic acid reagents (Miyaura borylation) or, more classically, the trapping of organometallic intermediates with borate esters.[6][9] The latter approach, utilizing an organolithium intermediate, is a robust and widely adopted method that offers high yields and predictability.[10]

This section details a standard laboratory-scale synthesis based on the lithiation of 2-phenoxyphenyl bromide followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.

Synthetic Workflow Overview

The synthesis is a three-step, one-pot procedure involving:

-

Halogen-Lithium Exchange: Formation of an aryllithium intermediate from 2-phenoxyphenyl bromide.

-

Borylation: Electrophilic trapping of the aryllithium species with a trialkyl borate to form a boronate ester.

-

Hydrolysis: Acid-catalyzed hydrolysis of the boronate ester to yield the final boronic acid.

Caption: One-pot synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Phenoxyphenyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-phenoxyphenyl bromide (1.0 eq). Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.

-

Causality: Anhydrous conditions and an inert atmosphere are critical. Organolithium reagents like n-BuLi are extremely strong bases and nucleophiles that react violently with water and oxygen.[11]

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Causality: The low temperature is required to control the exothermic reaction and prevent side reactions, such as the degradation of the organolithium intermediate.[6]

-

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The addition is often exothermic. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

Causality: The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Using a slight excess of the borate ensures complete consumption of the valuable organolithium intermediate.

-

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and cautiously quench by adding 2 M HCl. Stir vigorously for 30 minutes until two clear layers form.

-

Causality: The acid hydrolyzes the boronate ester to the desired boronic acid and protonates any remaining base.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Crystallization: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexanes) to afford this compound as a white solid.[12]

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow provides a self-validating system where data from orthogonal techniques collectively verify the product's integrity.

Caption: A comprehensive workflow for the characterization of the final product.

Physical Properties

A preliminary assessment of the product involves observing its physical properties, which should be consistent with literature values.

| Property | Observed Value | Reference Value |

| CAS Number | N/A | 108238-09-1[13] |

| Molecular Formula | C₁₂H₁₁BO₃ | C₁₂H₁₁BO₃[13] |

| Molecular Weight | 214.03 g/mol | 214.03 g/mol [13] |

| Appearance | White Powder/Solid | White Powder/Crystalline Solid[1][13] |

| Melting Point | 104-108 °C | 104 °C[7], 104-108 °C[2] |

Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the synthesized compound. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy: Confirms the presence and connectivity of protons. The spectrum for this compound is expected to show complex multiplets in the aromatic region (~6.8-8.0 ppm) corresponding to the nine aromatic protons. The two acidic protons of the B(OH)₂ group often appear as a broad singlet, which is exchangeable with D₂O.[14]

-

¹³C NMR Spectroscopy: Reveals the carbon framework. The spectrum will show 12 distinct signals for the aromatic carbons. The carbon atom directly attached to the boron (C-B) will have a characteristic chemical shift.

-

¹¹B NMR Spectroscopy: This is a crucial technique for characterizing organoboron compounds.[15] For a trigonal planar, sp²-hybridized boronic acid, a single, relatively broad resonance is expected in the range of δ 19-30 ppm.[15] This peak will shift significantly upfield if the boron becomes sp³-hybridized upon complexation.

| Spectroscopic Data | Expected Chemical Shifts (δ, ppm) | Assignment |

| ¹H NMR (DMSO-d₆) | ~8.0 (s, broad, 2H) | B(OH)₂ |

| ~6.8 - 7.9 (m, 9H) | Ar-H | |

| ¹¹B NMR (DMSO-d₆) | ~19 - 30 | sp² Boron (B(OH)₂) |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.[16] High-resolution mass spectrometry (HRMS) can verify the elemental composition. Using electrospray ionization (ESI) in negative mode, the deprotonated molecule is often observed.

| Technique | Expected Ion (m/z) | Interpretation |

| ESI-MS (-) | ~213.07 | [M-H]⁻ |

| ESI-MS (+) | ~215.08 | [M+H]⁺ |

| HRMS (ESI-) | Calculated for C₁₂H₁₀BO₃⁻: 213.0728 | Found: 213.0725 ± 0.0005 |

It is important to note that boronic acids can readily dehydrate to form cyclic trimeric anhydrides known as boroxines, which may be observed in the mass spectrum, particularly under GC-MS conditions.[17][18]

Applications in Drug Development

This compound is a valuable building block for creating more complex molecular architectures. Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, where the boronic acid moiety is coupled with an aryl or vinyl halide/triflate in the presence of a palladium catalyst.[4][5][19] This reaction is a cornerstone of modern pharmaceutical synthesis due to its reliability, mild conditions, and tolerance of a wide range of functional groups.[19][20] Researchers in drug development utilize this intermediate to synthesize novel compounds for screening as potential therapeutic agents, targeting a wide array of diseases.[3][21]

Conclusion

This guide has presented a robust and reliable protocol for the synthesis of this compound via an organolithium intermediate. The causality behind each experimental step has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization workflow has been established, integrating physical and spectroscopic techniques to ensure the unequivocal identification and quality assessment of the final product. By following this self-validating methodology, researchers and scientists can confidently prepare and utilize high-purity this compound for applications in drug discovery, organic synthesis, and materials science.

References

-

G. S. C. C. Leite, S. F. de Oliveira, R. O. M. de A. e. Souza, and V. F. Ferreira, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," PMC - PubMed Central.

-

Raines Lab, "Boronic acid with high oxidative stability and utility in biological contexts," Raines Lab Website.

-

ECHEMI, "this compound - 108238-09-1 - Structure, Synthesis, Properties," echemi.com.

-

Organic Chemistry Portal, "Arylboronic acid or boronate synthesis," organic-chemistry.org.

-

Wikipedia, "Phenylboronic acid," Wikipedia, The Free Encyclopedia.

-

AMRI, "Boronic Acid, Biaryl, Grignard & Organolithium," amriglobal.com.

-

Molbase, "this compound (cas 108238-09-1) SDS/MSDS download," molbase.com.

-

Thermo Fisher Scientific, "2-Phenoxybenzeneboronic acid, 98%," thermofisher.com.

-

Dakota Pharm, "The Role of Boronic Acids in Modern Pharmaceutical Synthesis," dakotapharm.com.

-

TCI Chemicals, "this compound | 108238-09-1," tcichemicals.com.

-

Royal Society of Chemistry, "Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids," Chemical Science.

-

The Organic Chemistry Channel, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube.

-

ResearchGate, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF," researchgate.net.

-

ChemicalBook, "Phenylboronic acid(98-80-6) 1H NMR spectrum," chemicalbook.com.

-

MDPI, "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues," mdpi.com.

-

PubChem, "Phenylboronic Acid | C6H7BO2 | CID 66827," pubchem.ncbi.nlm.nih.gov.

-

ChemicalBook, "this compound | 108238-09-1," chemicalbook.com.

-

Sigma-Aldrich, "this compound 108238-09-1," sigmaaldrich.com.

-

TCI Chemicals, "Suzuki-Miyaura Cross Coupling Reaction," tcichemicals.com.

-

ACS Publications, "Organoboranes. 31. A simple preparation of boronic esters from organolithium reagents and selected trialkoxyboranes," Organometallics.

-

MDPI, "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions," mdpi.com.

-

MDPI, "Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications," mdpi.com.

-

ResearchGate, "Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods | Request PDF," researchgate.net.

-

ChemicalBook, "Phenylboronic acid:Synthesis,reactions," chemicalbook.com.

-

ChemOrgChem, "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|," YouTube.

-

ResearchGate, "(PDF) Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations," researchgate.net.

-

Santa Cruz Biotechnology, "(2-(Phenoxycarbonyl)phenyl)boronic acid | CAS 2211934-51-7," scbt.com.

-

SpectraBase, "Phenylboronic acid - Optional[11B NMR] - Chemical Shifts," spectrabase.com.

-

SpectraBase, "4-Phenoxyphenylboronic acid - Optional[1H NMR] - Spectrum," spectrabase.com.

-

Royal Society of Chemistry, "17O NMR studies of boronic acids and their derivatives," rsc.org.

-

SpectraBase, "2-Methoxyphenylboronic acid - Optional[FTIR] - Spectrum," spectrabase.com.

-

Scirp.org, "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci," scirp.org.

-

Journal of Applied Pharmaceutical Science, "Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates," japsonline.com.

-

Royal Society of Chemistry, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry," Analytical Methods.

-

MDPI, "Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery," mdpi.com.

-

PMC - NIH, "Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling," ncbi.nlm.nih.gov.

-

GNPS, "UCSD Computational Mass Spectrometry Website," gnps.ucsd.edu.

-

GNPS, "UCSD Computational Mass Spectrometry Website," gnps.ucsd.edu.

Sources

- 1. This compound | 108238-09-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. 2-苯氧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - 108238-09-1 - Structure, Synthesis, Properties [organoborons.com]

- 8. mdpi.com [mdpi.com]

- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Boronic Acid, Biaryl, Grignard & Organolithium | AMRI [amri.staging.ribbitt.com]

- 12. raineslab.com [raineslab.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 18. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. japsonline.com [japsonline.com]

Introduction: The Strategic Importance of 2-Phenoxyphenylboronic Acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxyphenylboronic Acid

This compound (CAS No. 108238-09-1) is an organoboron compound that has garnered significant interest within the realms of organic synthesis and medicinal chemistry. As a bifunctional molecule featuring a boronic acid moiety and a phenoxyphenyl backbone, it serves as a versatile building block, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This capability allows for the efficient construction of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.

For drug development professionals, the utility of boronic acids extends far beyond simple synthetic intermediates. The boron atom's unique electronic properties—acting as a mild Lewis acid with an empty p-orbital—enable it to form reversible covalent bonds with diols, a feature exploited in carbohydrate sensors and targeted drug delivery systems.[2][3] Boronic acid-containing compounds have successfully been developed into approved drugs, such as the proteasome inhibitor Bortezomib, highlighting the therapeutic potential of this chemical class.[4][5]

A thorough understanding of the physicochemical properties of this compound is therefore not merely academic; it is a prerequisite for its effective application. These properties govern its solubility, stability, reactivity, and ultimately, its suitability for specific synthetic transformations and biological applications.[6] This guide provides a comprehensive technical overview of these critical parameters, supported by field-proven experimental protocols and authoritative references.

Section 1: Chemical Identity and Core Physicochemical Properties

The fundamental identity and physical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 108238-09-1 | [1][7] |

| Molecular Formula | C₁₂H₁₁BO₃ | [1][8] |

| Molecular Weight | 214.03 g/mol | [1][8] |

| IUPAC Name | (2-phenoxyphenyl)boronic acid | [1][8] |

| Synonyms | 2-Phenoxybenzeneboronic acid | [1] |

| Appearance | White to off-white powder or crystalline powder | [8][9] |

| Melting Point | 104-108 °C | [7][9] |

| Boiling Point | 369 °C (Predicted) | [7][9] |

| Density | 1.23 g/cm³ | [7][9][10] |

| pKa | 8.44 ± 0.58 (Predicted) | [9] |

| Flash Point | ~177 °C | [7][9][10] |

| Solubility | Slightly soluble in water; Soluble in methanol and other polar organic solvents. | [1][2][7][9] |

Section 2: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure and purity. The following sections detail the expected spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the nine protons on the two phenyl rings. The two protons of the boronic acid hydroxyl groups (-B(OH)₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and the solvent used.

-

¹³C NMR: The carbon spectrum will display signals for the 12 carbon atoms of the phenoxyphenyl structure. The carbon atom directly attached to the boron (C-B bond) will have a characteristic chemical shift, though it is often broadened due to quadrupolar relaxation of the adjacent boron nucleus.

-

¹¹B NMR: Boron-11 NMR is a specialized technique that directly probes the boron atom. For a trigonal planar boronic acid like this compound, a single, broad signal is expected in the range of δ 28-34 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the key diagnostic peaks are:

-

O-H Stretch: A broad, strong band around 3200-3400 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[11]

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to sharp bands in the 1450-1600 cm⁻¹ region.[11]

-

B-O Asymmetric Stretch: A very strong, characteristic absorption band is typically observed around 1350 cm⁻¹.[11][12]

-

C-O-C Stretch: A strong band corresponding to the diaryl ether linkage, typically found in the 1200-1250 cm⁻¹ region.

-

B-C Stretch: A weaker band found in the 1000-1100 cm⁻¹ range.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Ionization: Electrospray Ionization (ESI) is commonly used. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is often the base peak.[13]

-

Fragmentation: Collision-induced dissociation (CID) of the parent ion can lead to the loss of water (H₂O) from the boronic acid group or cleavage of the C-B bond.[13]

-

Causality Note: A significant challenge in the analysis of boronic acids, particularly with techniques requiring heating like Gas Chromatography-Mass Spectrometry (GC-MS), is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[13] This can complicate spectral interpretation. Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred as it analyzes the compound in solution at lower temperatures, minimizing this transformation.[14]

Section 3: Stability, Storage, and Handling

The integrity of any chemical reagent is paramount for reproducible research. Boronic acids require careful handling to prevent degradation.

Intrinsic Stability and Degradation Pathways

This compound is susceptible to two primary degradation pathways common to this class of compounds:

-

Dehydration to Boroxine: As noted, boronic acids can reversibly lose water to form a six-membered boroxine ring.[15] Many commercial sources of this compound are sold as a mixture containing varying amounts of this anhydride. While this is often reversible upon exposure to water or during reactions in protic solvents, the presence of boroxine alters the compound's physical properties and effective molar mass.

-

Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by moisture, acid, or base, and can be accelerated by heat and light.[15]

References

- 1. 2-Phenoxybenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. parchem.com [parchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 15. benchchem.com [benchchem.com]

2-Phenoxyphenylboronic acid CAS number and molecular structure

The previous search has provided a good foundation. I have confirmed the CAS number and basic properties of 2-Phenoxyphenylboronic acid. I also found general information about the Suzuki-Miyaura coupling reaction, including its mechanism and common catalysts. Additionally, I've gathered some context on the use of boronic acids in drug discovery and materials science.

However, to create the in-depth technical guide as requested, I still need more specific details. I lack a step-by-step experimental protocol for the synthesis of this compound itself. While I have general protocols for Suzuki-Miyaura reactions, a specific, detailed protocol using this compound as the reactant would be highly beneficial for the target audience. Furthermore, I need to find concrete examples of how this compound is used in the development of specific drugs or materials, along with authoritative sources for these applications. The mechanistic details found so far are for the general Suzuki-Miyaura reaction; any studies that focus on the specifics of reactions involving ortho-substituted phenylboronic acids like our topic compound would add significant value.

Therefore, I need to refine my search to find this missing information.I have gathered a significant amount of information. I have the CAS number, molecular structure, and basic properties of this compound. I also have a good understanding of the Suzuki-Miyaura coupling reaction in general, including its mechanism and some typical experimental setups. I've found information on the applications of boronic acids in drug discovery and materials science, with some hints about the role of ortho-substituted phenylboronic acids.

However, I still lack a specific, detailed experimental protocol for the synthesis of this compound itself. The search results provided general synthesis methods for boronic acids but not a step-by-step guide for this particular compound. Similarly, while I have general Suzuki-Miyaura protocols, a worked-out example with detailed steps using this compound would be highly beneficial for the target audience of researchers and scientists. Furthermore, I need to find more concrete examples and citations for the use of this compound in the synthesis of specific drugs or materials to make the guide more authoritative and practical.

Therefore, I will refine my plan to focus on finding these missing pieces of information before generating the final response.I have gathered a substantial amount of information to create the in-depth technical guide on this compound. I have its CAS number, molecular structure, and physical properties. I've also collected general information about the synthesis of boronic acids and the Suzuki-Miyaura coupling reaction, including mechanistic insights. The searches have also provided context on the applications of boronic acids in drug discovery and materials science.

However, I am still missing a specific, detailed, step-by-step experimental protocol for the synthesis of this compound itself. While general methods are available, a protocol tailored to this specific molecule would be highly valuable for the intended audience. Similarly, a detailed, worked-out experimental protocol for a Suzuki-Miyaura reaction using this compound as a reactant is not yet fully fleshed out with specific reagents, conditions, and workup procedures. Finally, to strengthen the "Authoritative Grounding & Comprehensive References" section, I need to find more concrete examples of how this compound is used in the synthesis of specific, named pharmaceutical compounds or advanced materials, and I need to ensure I have reliable, citable sources for these examples.

Therefore, I will adjust my plan to focus on these remaining gaps.## An In-depth Technical Guide to this compound: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 108238-09-1 , is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural motif, featuring a phenoxy group ortho to the boronic acid functionality, imparts distinct reactivity and properties that make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, including its molecular structure, synthesis, key applications, and detailed experimental protocols for its use in the renowned Suzuki-Miyaura cross-coupling reaction.

Core Compound Profile

A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 108238-09-1 | [1] |

| Molecular Formula | C₁₂H₁₁BO₃ | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 104-108 °C | [2] |

| Solubility | Soluble in many organic solvents |

Molecular Structure

The molecular structure of this compound consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂] and a phenoxy group (-O-Ph) at the ortho position.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of arylboronic acids can be achieved through several methods. A common and effective laboratory-scale synthesis of this compound involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis.

Experimental Protocol: Synthesis from 2-Bromodiphenyl ether

This protocol outlines the synthesis of this compound starting from 2-bromodiphenyl ether.

Materials:

-

2-Bromodiphenyl ether

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF to the flask to cover the magnesium.

-

Dissolve 2-bromodiphenyl ether (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 2-bromodiphenyl ether solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining 2-bromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate (1.5 equivalents) dropwise to the cooled Grignard solution while stirring vigorously. Maintain the temperature below -60 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl until the solution is acidic (pH ~1-2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield a white to off-white crystalline solid.

-

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is a powerful tool in organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) species.

Sources

spectroscopic data (NMR, IR, MS) of 2-Phenoxyphenylboronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenoxyphenylboronic Acid

Abstract

This compound is a versatile bifunctional organic compound, serving as a critical building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecular architectures, including pharmaceuticals and advanced materials, necessitates a thorough and unambiguous structural characterization. This technical guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. We delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer an in-depth analysis of the expected spectral data. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling robust quality control, reaction monitoring, and structural verification.

Molecular Structure and Physicochemical Properties

The first step in any analytical endeavor is a clear understanding of the molecule's fundamental properties. This compound possesses a unique structure featuring a phenyl ring substituted with both a phenoxy group and a boronic acid moiety. This arrangement dictates its chemical reactivity and is the foundation for interpreting its spectroscopic signatures.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Phenoxybenzeneboronic acid | [1] |

| CAS Number | 108238-09-1 | [2][3] |

| Molecular Formula | C₁₂H₁₁BO₃ | [3] |

| Molecular Weight | 214.03 g/mol | [3] |

| Melting Point | 104-108 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg) sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2-5 seconds.

-

Temperature: 298 K.[4]

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the boronic acid hydroxyl protons. The aromatic region (typically ~6.8-8.0 ppm) will be complex due to the presence of two different phenyl rings. The protons on the phenylboronic acid ring are influenced by the electron-withdrawing boronic acid group and the ether linkage, while the protons on the phenoxy ring are influenced solely by the ether linkage. The acidic protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | Broad s | 2H | B(OH)₂ | Acidic, exchangeable protons. |

| ~7.8-7.9 | m | 1H | Ar-H (ortho to B(OH)₂) | Deshielded by the adjacent boronic acid group. |

| ~7.0-7.5 | m | 7H | Ar-H | Overlapping multiplets from both phenyl rings. Protons on the phenoxy ring are generally more shielded than those on the phenylboronic acid ring.[5] |

| ~6.8-6.9 | m | 1H | Ar-H (ortho to OPh) | Shielded by the electron-donating effect of the ether oxygen. |

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 101 MHz).

-

Acquisition Parameters:

Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals for the 12 carbon atoms, assuming free rotation. However, due to symmetry or overlapping signals in the aromatic region, fewer signals may be resolved. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[6]

Table 3: Predicted ¹³C NMR Data for this compound

| Predicted δ (ppm) | Assignment | Rationale |

| ~155-160 | Ar-C -O | Carbon involved in the ether linkage, deshielded by oxygen. |

| ~115-140 | Ar-C | Aromatic carbons. Signals for carbons ortho and para to the substituents will be distinct from meta carbons.[7] |

| Not Observed or Broad | C -B(OH)₂ | The ipso-carbon attached to boron is often broad or unobserved. |

¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. It provides direct insight into the electronic environment and coordination number of the boron atom.

Significance & Expected Spectrum

For this compound, the boron atom is trigonal planar and sp²-hybridized. This environment typically results in a single, relatively broad signal in the ¹¹B NMR spectrum. The chemical shift for arylboronic acids is expected in the range of +27 to +33 ppm relative to the BF₃·OEt₂ standard.[8][9] A significant upfield shift would indicate the formation of a tetrahedral, sp³-hybridized boronate species, which could occur in the presence of diols or certain basic solvents.[8]

Experimental Protocol: ¹¹B NMR Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the compound in 0.6 mL of a deuterated solvent.

-

Instrumentation: An NMR spectrometer equipped with a broadband probe. It is crucial to use quartz NMR tubes to avoid the large background signal from borosilicate glass tubes.[8]

-

Acquisition: A standard single-pulse experiment is sufficient. The spectral width should be set to encompass the expected range (e.g., from -20 to 60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically in the range of 4000–600 cm⁻¹. Perform a background scan of the empty ATR crystal prior to the sample scan.

Spectral Analysis and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands that confirm its structure.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| ~3600-3200 | O-H Stretch | B(OH)₂ | A very broad and strong absorption due to hydrogen bonding of the hydroxyl groups.[10] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the phenyl rings.[11] |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Sharp, medium-intensity bands from carbon-carbon stretching in the aromatic rings.[11] |

| ~1350-1310 | B-O Stretch | B-O | A strong, characteristic band for the boron-oxygen single bond.[10][12] |

| ~1250-1200 | C-O Stretch | Aryl Ether | Asymmetric C-O-C stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: An LC-MS system equipped with an Electrospray Ionization (ESI) source.

-

Method:

-

Mode: ESI can be run in either positive or negative ion mode. For boronic acids, negative mode is often effective, detecting the deprotonated molecule [M-H]⁻.[13][14]

-

Analysis: The sample can be directly infused into the mass spectrometer or injected through a liquid chromatography system.

-

Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Spectral Analysis and Interpretation

-

Molecular Ion: The primary goal is to identify the molecular ion peak. Given the molecular weight of 214.03, one would expect to observe:

-

In positive ion mode: [M+H]⁺ at m/z 215.

-

In negative ion mode: [M-H]⁻ at m/z 213.[13]

-

-

Isotopic Pattern: Boron has two stable isotopes, ¹¹B (~80.1%) and ¹⁰B (~19.9%). High-resolution mass spectrometry will reveal an isotopic pattern for all boron-containing fragments, which serves as a definitive confirmation of the element's presence.

-

Fragmentation: Boronic acids can undergo fragmentation in the mass spectrometer. Common fragmentation pathways include the loss of water (H₂O) or the cleavage of the C-B bond. In some cases, especially under thermal conditions, boronic acids can form cyclic anhydrides (boroxines), which may be detected as [M₃ - 3H₂O] species.[13]

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they allow for unambiguous confirmation of the chemical identity and purity of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while ¹¹B NMR confirms the integrity of the boronic acid moiety. IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form the cornerstone of quality control for this important synthetic building block, ensuring its reliability in research and development applications.

References

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

-

Quinn, D. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

-

MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

GitHub Pages. (n.d.). Chapter 7 Mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from [Link]

-

SCIRP. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

- 1. This compound | 108238-09-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. This compound - 108238-09-1 - Structure, Synthesis, Properties [organoborons.com]

- 3. This compound | CAS: 108238-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. scirp.org [scirp.org]

A Technical Guide to the Theoretical and Computational Modeling of 2-Phenoxyphenylboronic Acid

Introduction: The Rising Prominence of 2-Phenoxyphenylboronic Acid

This compound, a bifunctional organic compound, has emerged as a molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a phenyl ring linked to a boronic acid moiety via an ether bond, bestows upon it unique chemical properties that are leveraged in a variety of applications.[2] In organic synthesis, it is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] More critically, for the audience of this guide, the boronic acid functional group serves as a versatile pharmacophore. Its ability to form reversible covalent bonds with diols, such as those in glycoproteins and enzyme active sites, makes it a cornerstone for designing targeted therapeutics, including enzyme inhibitors.[3][4][5]

The unique electronic nature of the boron atom, which can transition from a trigonal sp² hybridization to a tetrahedral sp³ state upon binding, is central to its mechanism of action.[3][6] Understanding and predicting this behavior at an atomic level is paramount for rational drug design. This is where theoretical studies and computational modeling become indispensable. By simulating molecular structures, reaction pathways, and intermolecular interactions, these "digital experiments" provide profound insights that accelerate the discovery and optimization of novel therapeutics based on the this compound scaffold.[3][7]

This guide provides an in-depth exploration of the core computational methodologies applied to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural overview but a validated, insight-driven narrative on why specific computational choices are made and how the resulting data can be translated into actionable laboratory intelligence.

Part 1: Foundational Physicochemical and Electronic Properties

A comprehensive computational study begins with a firm grasp of the molecule's fundamental characteristics. For this compound, these properties dictate its reactivity, stability, and potential biological interactions.

| Property | Value / Description | Source |

| Molecular Formula | C₁₂H₁₁BO₃ | [2][8] |

| Molecular Weight | 214.02 g/mol | [2][8] |

| Melting Point | 104-108 °C | [8] |

| Appearance | White powder | [2][9] |

| Symmetry | Idealized C₂ᵥ molecular symmetry | [9] |

| Boron Hybridization | sp² hybridized with a vacant p-orbital | [9] |

The presence of the electron-deficient boron atom with its empty p-orbital makes boronic acids mild Lewis acids.[9] In the solid state, phenylboronic acid molecules often form hydrogen-bonded dimeric units, which then extend into a larger network.[9][10][11] This propensity for hydrogen bonding is a critical factor in its interaction with biological targets.

Part 2: Quantum Chemical Calculations: Elucidating Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule from first principles.[3] These methods provide a balance of computational cost and accuracy for organic molecules containing boron.[3]

Core Applications of DFT:

-

Geometry Optimization: The first step in any quantum chemical study is to find the lowest energy conformation of the molecule. This provides the most stable 3D structure, which is the basis for all subsequent calculations.

-

Electronic Properties: DFT calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[12][13]

-

Spectroscopic Prediction: Theoretical vibrational frequencies from DFT can be correlated with experimental FT-IR and FT-Raman spectra to validate the computed structure and provide a detailed assignment of vibrational modes.[10][11][12][14]

-

Reactivity Indices: Molecular Electrostatic Potential (MEP) maps can predict reactive sites for electrophilic and nucleophilic attack.[12] Furthermore, Natural Bond Orbital (NBO) analysis reveals donor-acceptor interactions and their stabilization energies, offering insights into intramolecular charge transfer.[12][13]

Protocol: A Standard DFT Workflow for this compound

This protocol outlines the essential steps for performing a standard DFT calculation.

-

Structure Preparation:

-

Construct the initial 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView).

-

Perform an initial, rough geometry optimization using a computationally inexpensive method like molecular mechanics.

-

-

Input File Generation:

-

Methodology: Select a DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar systems.[13][14]

-

Keywords: Specify the calculation type (e.g., Opt for geometry optimization, Freq for vibrational frequencies). Include keywords for solvation if studying the molecule in a specific solvent (e.g., SCRF=(Solvent=Water)).

-

Charge and Multiplicity: Define the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).

-

-

Execution and Analysis:

-

Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Convergence Check: Ensure the geometry optimization has converged successfully by checking the output file for convergence criteria.

-

Frequency Analysis: Confirm that the optimized structure is a true minimum on the potential energy surface by verifying the absence of imaginary frequencies.

-

Data Extraction: Extract key data such as optimized coordinates, electronic energies (HOMO, LUMO), vibrational frequencies, and Mulliken charges.[13]

-

Part 3: Molecular Dynamics Simulations: Capturing Dynamic Behavior

While quantum mechanics provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time in a realistic environment (e.g., in aqueous solution or complexed with a protein). This is crucial for understanding conformational flexibility and the thermodynamics of binding.

Challenges and Solutions for Boronic Acids:

A significant challenge in simulating boronic acids is the lack of standard parameters for the boron atom in many classical force fields.[7] Recent research has focused on developing specialized, polarizable force fields like the Atom-Bond Electronegativity Equalization Method (ABEEMσπ) to accurately model the complex interactions of boron, especially its transition from sp² to sp³ hybridization upon covalent bond formation with a biological nucleophile (like a serine residue).[6][7]

Workflow: Simulating a Boronic Acid Inhibitor in a Protein Active Site

The following diagram and protocol outline a typical workflow for studying this compound as an inhibitor of a target protein, such as a β-lactamase.[7][15]

Caption: Computational workflow for MD simulation of a protein-ligand complex.

-

System Preparation:

-

Obtain the 3D crystal structure of the target protein.

-

Perform molecular docking to predict the initial binding pose of this compound in the active site.

-

Generate or obtain appropriate force field parameters for the ligand. This may involve using specialized tools or deriving them from quantum chemical calculations.[7]

-

Place the protein-ligand complex in a simulation box, solvate with a water model (e.g., TIP3P), and add ions to neutralize the system and mimic physiological salt concentration.

-

-

Simulation Protocol:

-

Minimization: Perform energy minimization to remove steric clashes.

-

Heating: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibration: Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

Production: Run the production MD simulation for a desired length of time (typically nanoseconds to microseconds) to generate trajectories for analysis.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD) and identify key interactions (e.g., hydrogen bonds).

-

Calculate the binding free energy using methods like MM/PBSA or free energy perturbation (FEP) to quantify the binding affinity.

-

Part 4: Application in Drug Discovery - Covalent Inhibition

A key application for boronic acids in drug development is their use as covalent inhibitors.[4] The boron atom acts as an electrophile, readily attacked by a nucleophilic residue (e.g., serine, threonine) in an enzyme's active site.[5][6] This forms a reversible, tetrahedral covalent adduct, effectively inhibiting the enzyme.[7][16]

Computational modeling is essential for understanding and predicting this process. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful. In this approach, the reactive core (the boronic acid and the active site residue) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with classical molecular mechanics. This allows for the accurate modeling of bond-forming and bond-breaking events.[6][16]

Mechanism of Covalent Inhibition by Boronic Acid

The interaction of the boronic acid's vacant p-orbital with the lone electron pair of a nucleophile (like the hydroxyl group of a serine residue) facilitates the chemical reaction, leading to the formation of a tetrahedral intermediate.[6][16]

Caption: Mechanism of covalent adduct formation between a boronic acid and a serine residue.

QM/MM simulations have shown that for some boronic acid inhibitors, the nucleophilic attack occurs with a very low or non-existent energy barrier upon binding, highlighting their efficiency as inhibitors.[16][17] These computational studies can predict the likelihood and stability of covalent bond formation, guiding the design of more potent and selective inhibitors.

Conclusion and Future Outlook

Theoretical and computational modeling provides an indispensable framework for understanding and harnessing the potential of this compound. From elucidating its fundamental electronic structure with DFT to simulating its dynamic interactions with biological targets via MD and QM/MM, these methods offer unparalleled insight. They allow researchers to rationalize structure-activity relationships, predict binding affinities, and understand complex reaction mechanisms at an atomic level.

As computational power increases and force fields become more refined, the predictive accuracy of these models will continue to improve. The integration of machine learning and AI with these physics-based simulations promises to further accelerate the design of next-generation therapeutics and advanced materials derived from this versatile molecular scaffold. This guide serves as a foundational blueprint for applying these powerful computational tools, enabling scientists to move beyond empirical screening and toward a future of rational, targeted design.

References

- BenchChem. (n.d.). A Technical Guide to Quantum Chemical Calculations on Methyl Borinates for Drug Discovery and Development. Benchchem.

- ACS Publications. (2020). Systematic Parameterization and Simulation of Boronic Acid−β-Lactamase Aqueous Solution in Developing the ABEEMσπ Polarizable Force Field.

- Frontiers. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies.

- MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.

- Taylor & Francis Online. (n.d.). Spectroscopic, quantum chemical calculations, and molecular docking analysis of 3-Chlorophenyl boronic acid.

- ResearchGate. (2024). Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking.

- PubMed Central (PMC). (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations.

- Chem-Impex. (n.d.). This compound.

- MoleculeDB. (n.d.). This compound - 108238-09-1 - Structure, Synthesis, Properties.

- PubMed Central (PMC). (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds.

- ResearchGate. (2024). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Wikipedia. (n.d.). Phenylboronic acid.

- Sigma-Aldrich. (n.d.). This compound.

- DiVA portal. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former.

- Semantic Scholar. (2014). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl]phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations.

- ResearchGate. (2024). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods.

- ResearchGate. (2014). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations.

- PubMed. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods.

- Thermo Fisher Scientific. (n.d.). 2-Phenoxybenzeneboronic acid, 98%.

- ChemicalBook. (2024). This compound | 108238-09-1.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. benchchem.com [benchchem.com]

- 4. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - 108238-09-1 - Structure, Synthesis, Properties [organoborons.com]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. [PDF] Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl]phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy – Insights From Molecular Dynamics Simulation Studies [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Phenoxyphenylboronic Acid

Preamble: Navigating the Nuances of a Versatile Reagent

2-Phenoxyphenylboronic acid stands as a valuable building block in contemporary organic synthesis and medicinal chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions to forge complex biaryl structures.[1] Its utility, however, is intrinsically linked to its behavior in solution. For researchers in drug development, process chemistry, and materials science, a comprehensive understanding of its solubility and stability is not merely academic—it is a prerequisite for reproducible results, process optimization, and the assurance of final product purity.

This guide moves beyond a simple recitation of data. It is designed to provide you, the practicing scientist, with the foundational knowledge and field-proven methodologies required to confidently handle and characterize this compound. We will delve into the causal mechanisms behind its solubility trends and degradation pathways, offering not just data, but a strategic framework for experimental design and problem-solving.

Section 1: Core Physicochemical Properties

Before exploring its behavior in solution, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁BO₃ | [1][2][3] |

| Molecular Weight | 214.03 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| CAS Number | 108238-09-1 | [1][2][3] |

| Melting Point | 104-114 °C (range from various sources) | [1][2][4] |

Section 2: The Solubility Profile: An Experimental and Predictive Approach

Quantitative solubility data for this compound is not extensively documented in peer-reviewed literature. This is a common challenge for specialized reagents. Therefore, our focus here is twofold: to predict solubility based on well-understood analogues and to provide a robust protocol for its empirical determination.

Foundational Principles & Predictive Insights

The solubility of arylboronic acids is governed by a delicate interplay between the lipophilic aryl scaffold and the polar boronic acid moiety. A critical, and often confounding, characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic anhydride trimer known as a boroxine.[5][6] This equilibrium is solvent-dependent and can significantly complicate solubility assessments, as one may be measuring the solubility of a mixture of the acid and its anhydride.[7]

Based on extensive studies of the parent phenylboronic acid, we can establish a strong predictive framework for solvent selection[6][7][8][9]:

-

High Solubility: Ethers (e.g., THF, Diethyl Ether, Dioxane) and Ketones (e.g., Acetone, 3-Pentanone). These solvents can engage in hydrogen bonding with the boronic acid hydroxyl groups, promoting dissolution.

-

Moderate Solubility: Chloroalkanes (e.g., Chloroform, Dichloromethane).

-

Low to Very Low Solubility: Apolar Hydrocarbons (e.g., Hexane, Methylcyclohexane).

-

Aqueous Solubility: Generally low. One supplier notes this compound is "slightly soluble in water".[4] For the parent phenylboronic acid, solubility is reported as approximately 1.9-2.5 g per 100 g of water at room temperature.[7] The addition of the phenoxy group is expected to decrease aqueous solubility further due to increased lipophilicity.

Experimental Protocol: Determining Solubility via the Dynamic Method

To generate reliable, quantitative solubility data, we recommend a dynamic (polythermal) method. This technique involves identifying the temperature at which a known concentration of the solute fully dissolves, allowing for the construction of a precise solubility curve. This approach is well-established for boronic acids.[5][6][7]

Objective: To determine the solubility of this compound in a given solvent as a function of temperature.

Materials & Equipment:

-

This compound (high purity)

-

Solvent of interest (anhydrous grade recommended)

-

Analytical balance (±0.1 mg)

-

Glass vials with magnetic stir bars and sealable caps

-

Controlled temperature bath with a precise temperature ramp function

-

Turbidity sensor or a laser light source and detector

-

Digital thermometer

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a vial.

-

Add a precise mass or volume of the chosen solvent to achieve a known mole fraction or concentration.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration and Measurement:

-

Place the vial in the temperature bath set to a temperature where the solid is not fully dissolved.

-

Begin vigorous stirring to ensure the suspension is homogenous.

-

Initiate a slow, controlled temperature ramp (e.g., 0.2-0.5 °C/minute). The slow ramp is critical for ensuring the system remains at equilibrium.

-

Continuously monitor the turbidity of the solution. The dissolution point is defined as the temperature at which the solution becomes perfectly clear (i.e., the turbidity drops to zero).[5]

-

-

Data Analysis:

-

Record the temperature of complete dissolution for the specific concentration.

-

Repeat the experiment with several different known concentrations of the solute.

-

Plot the dissolution temperature (°C or K) versus the mole fraction (or concentration) of this compound. This plot represents your solubility curve.

-

-

Self-Validation & Trustworthiness:

-

Perform measurements in triplicate for at least three different concentrations to establish reproducibility.

-

Ensure the heating rate is slow enough that the dissolution temperature is independent of the ramp speed.

-

For volatile solvents, confirm no solvent loss has occurred by weighing the vial after the experiment.

-

Caption: Workflow for Dynamic Solubility Determination.

Section 3: The Stability Profile: Navigating Degradation Pathways

The stability of an active molecule or intermediate is paramount. Arylboronic acids are susceptible to several key degradation pathways that must be understood and controlled.[10]

Pathway 1: Oxidation

Oxidation is a primary degradation route for many arylboronic acids, converting the boronic acid to the corresponding phenol—in this case, 2-phenoxyphenol.[11][12] This can be mediated by various oxidants, including atmospheric oxygen, hydrogen peroxide, or other reactive oxygen species.[13][14][15]

-

Mechanism: The reaction typically proceeds via the formation of a boronate intermediate with the oxidant, followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, ultimately yielding the phenol after hydrolysis.[13][16]

-

Influencing Factors: The reaction is often accelerated under basic conditions, which favor the formation of the more reactive tetrahedral boronate anion (ArB(OH)₃⁻).[11][14] The presence of transition metals can also catalyze air oxidation.[12]

-

Mitigation: Store solutions under an inert atmosphere (e.g., nitrogen or argon), away from light, and consider the use of antioxidants where compatible with the downstream application.

Caption: The Oxidative Degradation Pathway.

Pathway 2: Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. For this compound, this results in the formation of diphenyl ether. This is a common and often problematic side reaction in applications like the Suzuki coupling.[17]

-

Mechanism: The mechanism is highly dependent on pH.[17][18][19] In aqueous media, it can proceed through various pathways, including direct protonolysis of the boronic acid or, more rapidly, the boronate anion.[20]

-

Influencing Factors: The rate of protodeboronation is highly sensitive to pH, temperature, and the electronic properties of the aryl group.[17][18] The reaction is often accelerated at both high and low pH and at elevated temperatures.

-

Mitigation: Careful control of pH is the most critical factor. For reactions, using "slow-release" strategies from more stable boronate esters (e.g., MIDA or pinacol esters) can minimize the concentration of the free boronic acid in solution, thereby suppressing this side reaction.[17]

Caption: The Protodeboronation Degradation Pathway.

Section 4: Protocol for Forced Degradation (Stress Testing)

For drug development professionals, a forced degradation study is a regulatory requirement and a cornerstone of understanding a molecule's intrinsic stability.[21] It is used to identify likely degradation products and develop stability-indicating analytical methods.[22]

Objective: To systematically assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradants.

Analytical Prerequisite: A validated, stability-indicating HPLC method is required before beginning.

-

Causality: The method must be able to resolve the parent compound from all process impurities and potential degradants. Challenges like poor peak shape or on-column hydrolysis must be addressed during method development, potentially by using non-aqueous capillary electrophoresis or specialized columns.[23][24]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a Methanol/Water mixture).

-

Application of Stress Conditions: [21][22]

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60-70 °C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Keep at room temperature or gently heat (40 °C). Neutralize before analysis. Rationale: Base-catalyzed degradation is often rapid for boronic acids.

-

Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature in the dark. Rationale: Hydrogen peroxide is a common oxidant used to simulate oxidative stress.[22]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C). Also, heat the stock solution under reflux.

-

Photostability: Expose the stock solution and solid material to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). Analyze a dark control sample in parallel.

-

-